N-Isopropyl-9H-purine-6-sulfonamide
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Overview
Description
N-Isopropyl-9H-purine-6-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-9H-purine-6-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . Another method involves the use of ammonium carbamate as the nitrogen source and methanol as the reaction medium .
Industrial Production Methods: Industrial production of sulfonamides, including this compound, often employs microwave irradiation for the synthesis directly from sulfonic acids or their sodium salts. This method is known for its high yield and functional group tolerance . Additionally, the combination of hydrogen peroxide and thionyl chloride is used for the oxidative conversion of thiol derivatives to sulfonyl chlorides, which are then reacted with amines to produce sulfonamides .
Chemical Reactions Analysis
Types of Reactions: N-Isopropyl-9H-purine-6-sulfonamide undergoes various chemical reactions, including:
Substitution: Reaction with amines to form sulfonamides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, thionyl chloride, and N-chlorosuccinimide.
Reaction Medium: Methanol and acetonitrile.
Major Products Formed: The primary product formed from these reactions is the sulfonamide derivative, which retains the structural integrity of the original compound while introducing new functional groups .
Scientific Research Applications
N-Isopropyl-9H-purine-6-sulfonamide has found applications in various scientific fields:
Mechanism of Action
The mechanism of action of N-Isopropyl-9H-purine-6-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. Sulfonamides are known to inhibit the synthesis of folic acid in bacteria by acting as competitive antagonists of p-aminobenzoic acid (PABA) . This inhibition disrupts the production of DNA in bacteria, leading to their antibacterial effects .
Comparison with Similar Compounds
- Sulfenamides
- Sulfinamides
- Other Sulfonamides
Comparison: N-Isopropyl-9H-purine-6-sulfonamide is unique due to its specific structural configuration, which includes an isopropyl group and a purine ring. This configuration imparts distinct chemical properties and reactivity compared to other sulfonamides . While sulfenamides and sulfinamides also contain sulfur-nitrogen bonds, their structural differences result in varied applications and reactivity .
Properties
CAS No. |
6953-04-4 |
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Molecular Formula |
C8H11N5O2S |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
N-propan-2-yl-7H-purine-6-sulfonamide |
InChI |
InChI=1S/C8H11N5O2S/c1-5(2)13-16(14,15)8-6-7(10-3-9-6)11-4-12-8/h3-5,13H,1-2H3,(H,9,10,11,12) |
InChI Key |
FOXGIEWOSMEMTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
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